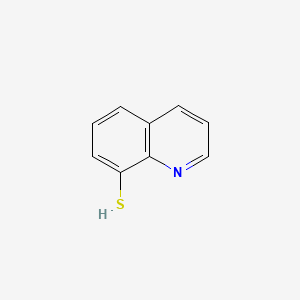

8-Mercaptoquinoline

Beschreibung

Historical Context of Research on 8-Mercaptoquinoline and its Analogues

The exploration of this compound, also known as thiooxine, and its derivatives has a rich history rooted in the development of analytical chemistry. Following the well-established use of its analogue, 8-hydroxyquinoline (B1678124) (oxine), as a chelating agent, researchers in the mid-20th century began to investigate the properties of its sulfur-containing counterpart. Early studies focused on its synthesis and its potential as an analytical reagent for the determination of various metal ions. acs.org Seminal work in the 1960s systematically investigated its dissociation and metal chelate formation constants, laying a crucial foundation for its application in analytical chemistry. acs.org These initial investigations revealed that the substitution of the hydroxyl group with a thiol group significantly altered the compound's coordination chemistry, opening up new avenues for research and application. Over the decades, research has expanded from its initial focus on analytical applications to encompass a wide range of fields, including coordination chemistry, materials science, and catalysis. acs.org

Significance of the Quinoline-Thiol Ligand Framework in Chemical Sciences

The chemical structure of this compound, featuring a quinoline (B57606) ring system and a thiol group, provides a unique and highly effective framework for a bidentate ligand. wikipedia.org The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group act as two donor atoms, enabling the formation of stable five-membered chelate rings with a wide variety of metal ions. acs.orgwikipedia.org This chelating ability is central to its utility in numerous chemical applications.

The presence of the "soft" sulfur donor atom, in contrast to the "hard" oxygen donor in 8-hydroxyquinoline, imparts a preference for coordinating with softer metal ions, a concept explained by Hard and Soft Acids and Bases (HSAB) theory. This distinction allows for selectivity in metal ion complexation. Furthermore, the quinoline moiety itself is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored electronic and steric properties. nih.gov This adaptability has been instrumental in the development of specialized ligands for specific applications. The electronic properties of the quinoline ring also contribute to the photophysical and electrochemical behavior of its metal complexes, making them interesting candidates for luminescent materials and photocatalysts. acs.orgrsc.org

Overview of Key Research Domains for this compound

Research on this compound has branched into several key domains, driven by its versatile coordination chemistry and the unique properties of its metal complexes.

Analytical Chemistry: Historically one of the most significant areas of research, this compound and its derivatives have been extensively used as chromogenic reagents for the spectrophotometric determination of a wide range of metal ions. phytojournal.comresearchgate.netrepec.org Its ability to form intensely colored complexes with metals allows for sensitive and selective analytical methods.

Coordination Chemistry: The study of the synthesis, structure, and bonding of this compound metal complexes is a fundamental area of research. These studies provide insights into the coordination preferences of different metal ions and the electronic and geometric structures of the resulting complexes. acs.org

Materials Science: In recent years, there has been growing interest in the application of this compound complexes in materials science. This includes their use in the development of luminescent materials, where the metal complexes exhibit interesting photophysical properties. rsc.orgresearchgate.net Additionally, this compound has been investigated as a corrosion inhibitor for various metals and alloys, forming a protective layer on the metal surface. mdpi.comnajah.edumdpi.comresearchgate.netresearchgate.net

Photocatalysis: More recently, platinum(II) complexes of this compound have been shown to be effective photocatalysts in various organic transformations. acs.org This emerging application highlights the potential of these compounds in sustainable chemistry.

Detailed Research Findings

The following tables provide a summary of key research findings related to the application of this compound in analytical chemistry and its fundamental properties.

Table 1: Spectrophotometric Determination of Metal Ions using 8-Hydroxyquinoline (an analogue of this compound)

This table showcases the application of the closely related compound, 8-hydroxyquinoline, as a chromogenic reagent for the spectrophotometric analysis of various metal ions. The principles demonstrated are analogous to the use of this compound.

| Metal Ion | Wavelength of Maximum Absorption (λmax) | Beer's Law Range | Reference |

| Iron (III) | 359 nm | 1-14 µg/mL | phytojournal.comresearchgate.net |

| Zinc | 384 nm | 1-5 mg/mL | repec.org |

Table 2: Properties of this compound

This table outlines some of the fundamental physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₉H₇NSH | wikipedia.org |

| Molar Mass | 161.23 g/mol | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Function | Bidentate ligand | wikipedia.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-8-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34006-16-1 (hydrochloride) | |

| Record name | 8-Mercaptoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197678 | |

| Record name | 8-Mercaptoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-33-8 | |

| Record name | 8-Mercaptoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Mercaptoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Mercaptoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-QUINOLINETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of 8 Mercaptoquinoline

Historical Synthesis Approaches for 8-Mercaptoquinoline

The early synthesis of this compound typically involved a multi-step process publish.csiro.au. This "classical synthesis route," as described by researchers including Edinger, Bankovskis, Ponci and Gialdi, Badger and Buttery, Sherchuk and Lukša, and Lee, consists of three primary stages publish.csiro.au. The initial step involves the preparation of quinoline-8-sulphonic acid. This is followed by the conversion of the sulfonic acid into quinoline-8-sulphonyl chloride. The final stage in this sequence is the transformation of the quinoline-8-sulphonyl chloride into this compound publish.csiro.au. Edinger's method, for instance, utilized the reduction of quinoline-8-sulphonyl chloride with stannous chloride and hydrochloric acid anu.edu.au.

Contemporary Synthetic Routes for this compound

More recent synthetic strategies aim to streamline the production of this compound, enhancing efficiency and reducing the number of steps. A notable advancement is the "direct synthesis method," which simplifies the process by treating quinoline (B57606) directly with chlorosulphonic acid to yield quinoline-8-sulphonyl chloride. This intermediate is then reacted with triphenylphosphine (B44618) in toluene (B28343) to produce this compound, effectively bypassing the initial two steps of the traditional approach publish.csiro.auwikipedia.org. Other improved protocols include a rapid and simple synthesis developed by Kealey and Freiser, which reportedly achieves high yields nih.gov. Additionally, a "novel synthesis" focuses on the direct reduction of quinoline-8-sulphonyl chloride to the target mercaptan cdnsciencepub.comresearchgate.net.

Reduction of Quinoline-8-sulphonyl Chloride

The reduction of quinoline-8-sulphonyl chloride is a crucial step in several synthetic pathways leading to this compound. One method employs lithium aluminum hydride in an ether solvent, yielding approximately 61% of the product, with optimal results observed when using a 20% excess of the reducing agent cdnsciencepub.com. Alternatively, stannous chloride and hydrochloric acid can be used for this reduction, a method previously described by Edinger anu.edu.au.

Diazotization of 8-Aminoquinoline (B160924) and Reaction with Mercaptan Forming Reagents

A significant contemporary method involves the diazotization of 8-aminoquinoline and its substituted analogs google.com. This process generates corresponding diazonium salts, which subsequently react with mercaptan-forming reagents, with thiourea (B124793) being a preferred choice, to yield this compound or its derivatives google.com. This technique is characterized by its speed, efficiency, and cost-effectiveness google.com. A typical procedure involves treating 8-aminoquinoline with aqueous sodium nitrite (B80452) to form the diazonium salt, followed by reaction with thiourea. The resulting this compound can then be isolated, often via its disulfide form which is subsequently reduced google.com.

Improved Synthetic Protocols for this compound Production

Several protocols have been developed to enhance the efficiency and accessibility of this compound synthesis. The direct synthesis method, which involves the one-step conversion of quinoline to quinoline-8-sulphonyl chloride using chlorosulphonic acid, represents a significant improvement over older, multi-step routes publish.csiro.au. Furthermore, a rapid and simple synthesis reported by Kealey and Freiser offers high yields, simplifying production nih.gov. The direct reduction of quinoline-8-sulphonyl chloride also stands out as a novel and efficient approach cdnsciencepub.comresearchgate.net.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is undertaken to modify the compound's properties for specific applications google.com. These derivatives can be prepared through various strategies, including the diazotization of substituted 8-aminoquinolines, followed by reaction with mercaptan-forming reagents, which yields the corresponding substituted 8-mercaptoquinolines google.com. Research has also focused on creating 6,8-disubstituted quinoline derivatives, often starting from brominated quinolines tubitak.gov.tr.

Preparation of Halogenated this compound Derivatives

Halogenated derivatives of this compound are among the synthesized compounds, with known examples including 3-bromo, 5-fluoro, 5-chloro, 5-bromo, 5-iodo, 6-bromo, and 6-chloro substituted analogs google.com. Specific preparations include compounds like 8-bromo-6-methoxyquinoline (B1267094) and 6-bromo-8-methoxyquinoline (B600033) tubitak.gov.tr.

Data Tables

Table 1: Summary of this compound Synthetic Routes

| Route Type | Key Starting Material/Intermediate | Key Reagents/Conditions | Notes | Citation(s) |

| Traditional Multi-step | Quinoline | Quinoline-8-sulfonic acid, Quinoline-8-sulphonyl chloride | 3 steps: Sulfonic acid -> Sulfonyl chloride -> Mercaptoquinoline | publish.csiro.au |

| Direct Synthesis | Quinoline | Chlorosulphonic acid, Triphenylphosphine, Toluene | Treats quinoline directly with chlorosulphonic acid; simplifies process | publish.csiro.auwikipedia.org |

| Reduction of Sulfonyl Chloride | Quinoline-8-sulphonyl chloride | Lithium aluminum hydride (ether); Stannous chloride/HCl | Novel synthesis; yields up to 61% with LiAlH4 | anu.edu.aucdnsciencepub.com |

| Diazotization Route | 8-Aminoquinoline | Sodium nitrite, Thiourea | Rapid, efficient, inexpensive; yields diazonium salts | google.com |

| Improved/Novel Synthesis | Various | Specific reagents and conditions | Focus on simplicity, efficiency, and high yields | nih.govresearchgate.net |

Table 2: Known Halogenated this compound Derivatives

| Derivative Name/Type | Position of Halogen | Citation(s) |

| 3-bromo-8-mercaptoquinoline | 3 | google.com |

| 5-fluoro-8-mercaptoquinoline | 5 | google.com |

| 5-chloro-8-mercaptoquinoline | 5 | google.com |

| 5-bromo-8-mercaptoquinoline | 5 | google.com |

| 5-iodo-8-mercaptoquinoline | 5 | google.com |

| 6-bromo-8-mercaptoquinoline | 6 | google.com |

| 6-chloro-8-mercaptoquinoline | 6 | google.com |

| 8-bromo-6-methoxyquinoline | 8-bromo, 6-methoxy | tubitak.gov.tr |

| 6-bromo-8-methoxyquinoline | 6-bromo, 8-methoxy | tubitak.gov.tr |

Compound List

this compound

Quinoline-8-sulphonic acid

Quinoline-8-sulphonyl chloride

8-Aminoquinoline

3-bromo-8-mercaptoquinoline

5-fluoro-8-mercaptoquinoline

5-chloro-8-mercaptoquinoline

5-bromo-8-mercaptoquinoline

5-iodo-8-mercaptoquinoline

6-bromo-8-mercaptoquinoline

6-chloro-8-mercaptoquinoline

8-bromo-6-methoxyquinoline

6-bromo-8-methoxyquinoline

Synthesis of Alkyl and Alkoxy Substituted this compound Derivatives

The introduction of alkyl and alkoxy groups onto the this compound scaffold allows for the fine-tuning of its chemical and physical properties, potentially influencing its chelating abilities or biological activities. While direct substitution on the quinoline ring can be complex, methods often involve starting with pre-substituted quinoline precursors or derivatizing the mercapto group.

One approach for preparing substituted 8-mercaptoquinolines involves the diazotization of 8-aminoquinoline or its substituted analogues, followed by reaction with thiourea. This method can accommodate substituents such as low molecular weight alkyl groups (e.g., methyl, ethyl) and alkoxy groups (e.g., methoxy, ethoxy) on the quinoline nucleus google.com. These substituents can be introduced at various positions on the ring, leading to a diverse range of derivatives google.com.

Specific examples of alkyl and alkoxy substitutions are less detailed in the provided search results, but the general principle involves incorporating these groups either onto the quinoline ring before or after the introduction of the mercapto group at the 8-position.

Derivatization for Thioglycolic Acid Analogues

The mercapto (-SH) group of this compound is a reactive site that can be readily derivatized to form analogues of thioglycolic acid, which are compounds containing the -S-CH₂-COOH moiety. These derivatives are of interest for their potential biological activities and as ligands.

Quinoline-8-thioglycolic Acid Synthesis

The synthesis of quinoline-8-thioglycolic acid typically involves the reaction of this compound with a haloacetic acid, such as monochloroacetic acid. A common procedure begins with the preparation of the tin salt of this compound, which is then decomposed with sodium hydroxide (B78521) and sodium tartrate. The resulting sodium salt of this compound is subsequently reacted with monochloroacetic acid, followed by treatment with a saturated copper sulfate (B86663) solution to yield quinoline-8-thioglycolic acid worldresearchersassociations.com. This method has been reported to produce the compound in good yield worldresearchersassociations.com.

Quinaldine-8-thioglycolic Acid Synthesis

Quinaldine-8-thioglycolic acid, a derivative where the quinoline core is substituted with a methyl group at the 2-position (quinaldine), is synthesized through similar chemical transformations. The process involves starting with a quinaldine (B1664567) precursor functionalized at the 8-position with a mercapto group. Analogous to the synthesis of quinoline-8-thioglycolic acid, the tin salt of this compound (or its quinaldine analogue) is decomposed and then treated with monochloroacetic acid and a copper sulfate solution to afford quinaldine-8-thioglycolic acid worldresearchersassociations.com.

Synthetic Approaches for Organosilicon Derivatives of this compound

Organosilicon derivatives of this compound involve the incorporation of silicon-containing moieties into the molecule. These modifications can lead to compounds with altered solubility, thermal stability, and potentially new catalytic or biological properties. Research in this area has focused on synthesizing compounds where silicon is linked to the this compound structure, often via a methylene (B1212753) bridge or directly to the sulfur atom.

Studies have reported the synthesis of organosilicon derivatives such as (8-quinolylthiomethyl)trimethylsilane, (8-quinolylthiomethyl)trimethoxysilane, and (8-quinolylthiomethyl)silatrane researchgate.net. These compounds are typically prepared by reacting this compound or its derivatives with appropriate silylating agents. For instance, the reaction of this compound with chloromethylsilanes or related reagents can introduce the desired organosilicon functionality researchgate.netorcid.org. The resulting compounds have been investigated for their spectral properties and their ability to form complexes with various metal halides researchgate.net. Research has also explored intramolecular N→Si interactions in these derivatives, providing insights into their structural characteristics orcid.orgorcid.org.

Compound List

this compound

Quinoline-8-thioglycolic Acid

Quinaldine-8-thioglycolic Acid

(8-Quinolylthiomethyl)trimethylsilane

(8-Quinolylthiomethyl)trimethoxysilane

(8-Quinolylthiomethyl)silatrane

8-Aminoquinoline

Coordination Chemistry of 8 Mercaptoquinoline

Ligand Properties and Metal Ion Complexation

8-Mercaptoquinoline's efficacy as a ligand stems from its robust chelating ability, which is influenced by the electronic and steric properties of both the ligand and the coordinated metal ion.

The primary mode of coordination for this compound involves the simultaneous binding of the sulfur atom of the thiol group and the nitrogen atom of the quinoline (B57606) ring to a metal center. This bidentate coordination forms a stable five-membered chelate ring, a common motif in highly stable metal complexes vulcanchem.comacs.orgnih.govwikipedia.org. This chelating ability is particularly pronounced with "soft" transition metals, which have a high affinity for sulfur donors vulcanchem.com. The analogy to 8-hydroxyquinoline (B1678124) highlights the importance of the positioning of the heteroatom and the aromatic nitrogen for effective chelation vulcanchem.comnih.gov. Studies have indicated that the ligand can form stable complexes with transition metals such as palladium, platinum, nickel, copper, and cobalt vulcanchem.com. Research has also explored the formation of adducts, where additional molecules of the ligand or other nitrogen bases coordinate to the metal-chelate complex, as observed in the solvent extraction of cobalt(II) akjournals.comniscpr.res.inasianpubs.org.

The stability of metal complexes formed with this compound is quantified by their formation constants. While comprehensive data across a wide range of metals is still being compiled, specific values have been reported. For instance, this compound acts as a strongly binding bidentate ligand to zinc(II), with a reported binding constant (log k₂) of 15.2, comparable to strong chelators like hydroxamic acids vulcanchem.comrsc.org. Studies on substituted derivatives, such as 2-methyl-8-mercaptoquinoline, have also investigated their dissociation and metal chelate formation constants, aiming to understand the influence of substituents on chelating ability acs.org.

Table 1: Selected Metal Chelate Formation Constants for this compound

| Metal Ion | Ligand | Formation Constant (log k₂) | Reference |

| Zn(II) | This compound | 15.2 | vulcanchem.comrsc.org |

Note: Data on formation constants for a broad spectrum of metal ions with this compound is still an active area of research.

Structural Elucidation of this compound Metal Complexes

The precise three-dimensional arrangement of atoms within this compound metal complexes has been a significant focus of research, primarily employing X-ray diffraction techniques. These studies provide crucial insights into the coordination geometry, bonding, and supramolecular interactions.

X-ray diffraction studies have been instrumental in understanding the structures of various metal complexes with this compound and its derivatives. These investigations have revealed the formation of "internal complexes," where the metal ion is tightly bound within the ligand framework, often exhibiting specific coordination polyhedra. For example, the crystal structure of mercury 7-amylthio-8-mercaptoquinolinate has been determined, showing neutral asymmetric complexes where two ligands coordinate in a bidentate fashion (N,S) to a mercury atom. The coordination polyhedron of mercury was described as a 'swing' (2S+2N), with specific bond angles and lengths reported researchgate.net. Research has also explored the synthesis and structural characterization of zinc and cadmium complexes with related ligands researchgate.net.

Detailed molecular and crystal structures of transition metal complexes with this compound have been elucidated through X-ray crystallography. These studies confirm the bidentate coordination mode (N,S) and reveal the resulting coordination geometry around the metal center, which can vary from square planar to octahedral depending on the metal ion and other coordinating ligands. For instance, platinum(II) complexes with this compound have been synthesized and characterized, with their structures providing a basis for understanding their photocatalytic activity acs.orgacs.org. Studies on copper(II) complexes with substituted this compound derivatives have also been reported, with X-ray diffraction revealing different carboxylate bonding modes and structural arrangements researchgate.net. Furthermore, complexes of metal chlorides with organosilicon derivatives of this compound have been investigated, with X-ray diffraction data indicating chelate structures for some complexes, such as with ZnCl₂ and PtCl₂, and mixed coordination modes for CuCl₂ complexes researchgate.net.

Table 2: Selected Structural Data from X-ray Investigations of this compound Complexes

| Metal Ion | Ligand/Complex Description | Crystal System | Lattice Parameters (Å, °) | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| Hg(II) | Hg[C₉H₅(SC₅H₁₁ )NS]₂ | Triclinic | a=8.980(2), b=9.298(2), c=18.909(4), α=93.66(2)°, β=98.00(2)°, γ=62.25(2)° | 'Swing' (2S+2N) | Hg-S: 2.363(2), 2.376(2); Hg-N: 2.436(6), 2.466(7) | researchgate.net |

| Pt(II) | Pt(this compound)₂ | Not specified | Not specified | Not specified | Not specified | acs.orgacs.org |

| Cu(II) | CuCl₂·L (L=silatrane deriv.) | Monoclinic | a=6.798(2), b=20.326(5), c=11.005(3) | Mixed coordination modes | Not specified | researchgate.net |

Note: Specific details for all complexes are extensive and not fully represented here. This table provides representative examples.

Substituents on the quinoline ring can also play a crucial role. Studies on 2-methyl-8-mercaptoquinoline have shown that the methyl group can introduce steric hindrance, potentially affecting the stability and structure of the metal complexes, particularly in hydrated 1:1 metal complexes asianpubs.org. Research comparing this compound with its substituted analogues has highlighted how these modifications can alter chelating ability and, consequently, the structural outcomes of complex formation niscpr.res.inacs.org. The position of substituents can also dictate the role of other ligands within the coordination sphere, as observed in copper(II) complexes where pyridine (B92270) substituents influenced the coordination of other groups researchgate.net.

Compound List

this compound

Quinoline-8-thiol

Thiooxine

8-Quinolinethiol

this compound hydrochloride

Mercury 7-amylthio-8-mercaptoquinolinate

2-Methyl-8-mercaptoquinoline

7-amylthio-8-mercaptoquinoline

Coordination with Specific Metal Ions

This compound forms stable complexes with numerous metals, particularly transition metals. Its capacity to act as a strongly binding bidentate ligand has been extensively studied, revealing diverse coordination behaviors and applications.

Platinum(II) Coordination Complexes

This compound readily forms coordination complexes with Platinum(II) (Pt(II)) acs.orgacs.orgresearchgate.netpublish.csiro.auresearchgate.netnih.gov. These complexes are often prepared by coordinating this compound, a readily available ligand known for its strong chelating ability, to platinum acs.orgacs.orgnih.gov. The resulting complexes, such as Pt(C9H6NS)2, have been characterized, for instance, by mass spectrometry using methods like LETDI researchgate.net. The Pt(II) complexes incorporating this compound have demonstrated significant utility as efficient photocatalysts in various organic transformations, including cross-dehydrogenative coupling, oxidation of arylboronic acids, and asymmetric alkylation of aldehydes acs.orgacs.orgnih.gov. The coordination of this compound to platinum(II) is known to modify the photophysical and redox properties of the resulting complexes, enhancing their catalytic performance acs.org. Mixed-ligand complexes involving platinum, this compound, and other ligands like triphenylphosphine (B44618) and carbonyl groups have also been synthesized and studied researchgate.net.

Copper(II) Complexes and Redox Chemistry

Copper(II) (Cu(II)) forms a variety of complexes with this compound and its derivatives researchgate.netpublish.csiro.autandfonline.comresearchgate.netjocpr.comresearchgate.netrsc.orgscienceopen.com. Research has explored the reactions of Cu(II) complexes with polydentate this compound derivatives, particularly concerning their redox chemistry with phenols tandfonline.comresearchgate.net. Studies have indicated that the reduction of these Cu(II) complexes by phenols follows specific stoichiometric ratios (e.g., 2:1) and reaction kinetics, being first-order with respect to both the complex and the phenol (B47542) concentration tandfonline.comresearchgate.net. The redox potential (E1/2) of the CuL2+/+ pair and the rate constant of the electrode reaction (ksh) have been determined using cyclic voltammetry researchgate.net. Synthesized complexes include those with halide ligands, such as CuCl2, and sulfate (B86663), like CuSO4(X-SMe)2·2H2O researchgate.netpublish.csiro.au. Bis-chelated copper(II) complexes, such as Cu(X-SMe)22, have also been isolated publish.csiro.au. The electronic spectra of Cu(II) complexes often display a characteristic intensive charge-transfer band in the 620–720 nm range researchgate.net. Furthermore, copper complexes derived from Schiff bases of 3-formyl-2-mercaptoquinoline have been synthesized and evaluated for their biological activities jocpr.com. A nanoscale Cu(II) complex synthesized from a quercetin (B1663063) Schiff base ligand has shown notable catalytic activity in alcohol oxidation and significant antibacterial properties scienceopen.com.

Zinc(II) Complexes

This compound exhibits a particularly strong affinity for Zinc(II) (Zn(II)) vulcanchem.com. Binding studies have shown that this compound forms stable complexes with zinc, with binding kinetics consistent with the formation of a Zn(SMK-24)2 species, characterized by a high binding constant of log k2 = 15.2 vulcanchem.com. This binding strength is comparable to that of potent chelators like hydroxamic acids vulcanchem.com. Zinc complexes with this compound derivatives, such as those with ZnCl2, have been synthesized and studied, with some exhibiting chelate structures researchgate.net. The this compound motif has been incorporated into molecular probes designed to target and enrich zinc metalloproteins in biological systems, including the 26S-proteasome subunit Rpn11 nih.gov. Additionally, zinc(II) complexes formed with N-based polydentate ligands have been characterized structurally and spectroscopically mdpi.com. A quinoline derivative complexed with zinc(II) has demonstrated antibacterial activity against common bacterial strains researchgate.net.

Palladium, Nickel, Cobalt, and Tin(IV) Complexes

Palladium: this compound forms mono-chelated complexes with Palladium(II) (Pd(II)), exemplified by PdX2(X-SMe) where X represents halide ions publish.csiro.au.

Nickel: Nickel(II) (Ni(II)) complexes with this compound, such as NiX2(N-SMe)2, are typically high-spin and possess an octahedral coordination geometry publish.csiro.au. Nickel(II) complexes derived from Schiff bases of 3-formyl-2-mercaptoquinoline have also been synthesized jocpr.com.

Cobalt: Cobalt(II) (Co(II)) and Cobalt(III) (Co(III)) complexes with this compound have been investigated publish.csiro.aujocpr.comresearchgate.netkoreascience.kr. Studies have examined the complexing processes of Co(II) with this compound within immobilized matrix materials researchgate.net. Cobalt(II) complexes formed with Schiff bases derived from 3-formyl-2-mercaptoquinoline typically adopt an octahedral geometry jocpr.com.

Tin(IV): this compound derivatives serve as ligands in the synthesis of Tin(IV) (Sn(IV)) complexes researchgate.netoatext.com. For instance, complexes formed between organosilicon derivatives of this compound and SnCl4 exhibit a strong N→Sn bond researchgate.net. Various Sn(IV) complexes have also been evaluated for their cytotoxic effects on different cancer cell lines oatext.com.

Manganese(II) and Iron(III) Complexes

Manganese(II): The coordination chemistry of Manganese(II) (Mn(II)) with this compound has been explored, including studies on the electrode reactions of Mn(II)-8-mercaptoquinolinato complexes acs.orgacs.org. Mononuclear manganese(II) complexes have also been reported colab.ws. Additionally, Mn(II) complexes with macrocyclic ligands have been investigated koreascience.kr.

Iron(III): Iron(III) (Fe(III)) complexes involving this compound and its derivatives have been synthesized and characterized researchgate.netkoreascience.krcolab.ws. A notable example is a mononuclear iron mononitrosyl complex featuring two 8-mercaptoquinolate ligands, which has been studied using various spectroscopic techniques, revealing strong covalent bonding within the Fe(II)-NO• fragment colab.ws. Iron(III) complexes with macrocyclic ligands have also been a subject of research koreascience.kr.

Studies on Polydentate this compound Derivatives and Complexation

Polydentate derivatives of this compound have been synthesized and their complexation behaviors studied with a variety of metal ions, including copper and zinc tandfonline.comresearchgate.netjocpr.commdpi.comresearchgate.net. These derivatives, often incorporating additional coordinating functionalities or extended structural motifs, can lead to complexes with distinct properties compared to those formed by the parent this compound ligand tandfonline.comresearchgate.netjocpr.com. For example, research on copper(II) complexes with polydentate this compound derivatives has provided insights into their redox chemistry and catalytic capabilities when reacting with phenols tandfonline.comresearchgate.net. The synthesis of Schiff bases derived from 3-formyl-2-mercaptoquinoline and their subsequent complexation with metals such as Co(II), Ni(II), Cu(II), and Zn(II) has been reported, with the resulting metal complexes often exhibiting enhanced biological activities jocpr.com. N-based polydentate ligands and their corresponding Zn(II) complexes have also undergone detailed structural and spectroscopic investigations mdpi.com. The inherent chelating ability of this compound and its elaborated derivatives is crucial for forming stable metal complexes with diverse structural and electronic characteristics vulcanchem.comcymitquimica.commdpi.com.

Adduct Formation and Synergistic Extraction

The process of solvent extraction often involves the formation of neutral metal chelates that are soluble in an organic solvent. This compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen and sulfur atoms to form stable chelate rings. In many cases, these primary chelates can further coordinate with additional ligands, forming "adducts." When these additional ligands are neutral molecules, such as nitrogen bases (e.g., pyridine and its derivatives), the process is termed adduct formation.

Synergistic extraction occurs when the extraction of a metal ion by a combination of two different extractants (or an extractant and an auxiliary ligand) is greater than the sum of their individual extraction efficiencies. In the case of this compound, synergistic enhancement is frequently observed when it is used in conjunction with Lewis bases, particularly pyridine and its substituted analogues. These nitrogen bases can coordinate to the metal center of the pre-formed 8MQ chelate, forming neutral, more lipophilic adducts that are more readily transferred into the organic phase. This phenomenon has been studied for various metal ions, including Indium(III), Cobalt(II), Manganese(II), and Palladium(II) niscpr.res.inresearchgate.netakjournals.comasianpubs.orgakjournals.com.

Formation Constants of Chelate-Nitrogen Base Adducts

While the methodologies for determining these formation constants are described, and their evaluation is confirmed in various studies, specific numerical values for the adduct formation constants of this compound chelates with common nitrogen bases are not explicitly detailed in the provided source material for direct tabulation here. However, the fact that these constants are evaluated underscores the importance of understanding the equilibrium involved in synergistic extraction.

Table 1: Metal Ion Extraction with this compound and Nitrogen Bases

| Metal Ion | Chelating Agent | Auxiliary Ligand (Nitrogen Base) | Adduct Type (Commonly Studied) | Observation of Adduct Formation/Synergism | Primary Reference Snippet |

| Indium(III) | This compound | Pyridine, Methyl derivatives | 1:2 | Synergistic enhancement observed | niscpr.res.in |

| Cobalt(II) | This compound | Pyridine, Methyl derivatives | Diadduct (e.g., CoQ₂·2HQ) | Synergistic enhancement observed | researchgate.netakjournals.comakjournals.com |

| Manganese(II) | This compound | Pyridine, Methyl derivatives | 1:2 | Synergistic enhancement observed | researchgate.net |

| Palladium(II) | This compound | Not specified in snippets | Not specified in snippets | Adduct formation observed | asianpubs.org |

Steric Factors in Adduct Formation

Steric factors play a crucial role in the formation and stability of metal-8-mercaptoquinoline-nitrogen base adducts. The spatial arrangement of substituents on both the this compound ligand and the auxiliary nitrogen base can significantly influence the accessibility of the metal center and the packing efficiency within the adduct.

Research has indicated that modifications to the this compound structure can affect its chelating and adduct-forming abilities. For instance, the introduction of a methyl group, as seen in 2-methyl-8-mercaptoquinoline, has been associated with a decrease in the stability of metal complexes, suggesting steric hindrance from the methyl group asianpubs.org.

Similarly, the nature of the nitrogen base used as an auxiliary ligand is critical. Pyridine derivatives with bulky substituents can exhibit reduced reactivity in adduct formation due to steric hindrance. For example, 2,6-lutidine, which possesses methyl groups at both ortho positions relative to the nitrogen atom, demonstrates strong steric hindrance, rendering it less effective in forming adducts compared to less substituted pyridines akjournals.com. This implies that the steric bulk of the nitrogen base can impede its coordination to the metal chelate, thereby influencing the extent of synergistic enhancement observed in solvent extraction. The ability of the metal chelate itself to accommodate additional ligands, as seen with 8-hydroxyquinoline versus this compound, can also be influenced by the electronic and structural properties imparted by the donor atom (oxygen vs. sulfur) kyoto-u.ac.jp.

Compound List:

this compound (8MQ)

8-Quinolinol (8HQ)

Pyridine

2,6-Lutidine

Indium(III)

Cobalt(II)

Manganese(II)

Palladium(II)

Zinc (in relation to Zn-chelates)

8-Selenoquinoline (8SeQ)

Catalytic Applications and Mechanistic Investigations of 8 Mercaptoquinoline Complexes

Photocatalytic Activity of 8-Mercaptoquinoline-Metal Complexes

Mechanistic Insights into Photocatalytic Processes

Oxidative Quenching Mechanisms

In the realm of photocatalysis, the interaction between an excited photocatalyst and a substrate or quencher is crucial for initiating catalytic cycles. Studies involving transition metal complexes ligated with this compound have consistently revealed a specific mode of interaction. For instance, platinum(II) complexes featuring the this compound ligand have demonstrated a tendency to operate via an oxidative quenching mechanism across various photochemical transformations. This finding is notable, as it contrasts with mechanisms observed in related systems reported in the literature acs.orgnih.gov.

Oxidative quenching typically involves the excited state of the photocatalyst accepting an electron from the substrate or quencher, leading to the formation of a radical cation of the substrate and a reduced form of the photocatalyst. This electron transfer process initiates the catalytic cycle. The consistent observation of this mechanism across diverse reactions catalyzed by this compound-based complexes highlights a characteristic reactivity pattern conferred by this ligand acs.orgvulcanchem.comsemanticscholar.org.

Ab Initio Simulations for Understanding Photocatalytic Activity

To gain a deeper understanding of the observed photocatalytic performance, researchers have employed sophisticated computational methods, including ab initio simulations . These high-level theoretical calculations are instrumental in dissecting the electronic structure, excited-state properties, and reaction pathways of the metal complexes. By simulating these fundamental aspects, ab initio methods provide crucial insights into why and how this compound-ligated complexes exhibit their specific photocatalytic activities acs.orgnih.govresearchgate.netresearchgate.net.

These computational investigations can elucidate the energy levels of molecular orbitals, predict absorption and emission spectra, and model electron transfer processes, thereby corroborating experimental findings on quenching mechanisms and identifying key intermediates or transition states in the catalytic cycle. Such theoretical analyses are vital for the rational design of more efficient and selective photocatalysts.

General Catalytic Applications of Transition Metal Complexes with this compound Ligands

This compound serves as a valuable ligand for a variety of transition metals, including platinum, palladium, nickel, copper, cobalt, ruthenium, and iridium, leading to complexes with diverse catalytic capabilities.

Platinum(II) complexes incorporating this compound have shown particular promise as general photocatalysts. They have been effectively applied in several important organic transformations, including:

Cross-dehydrogenative coupling: Reactions that form new carbon-carbon or carbon-heteroatom bonds by directly coupling two C-H bonds, often under mild conditions.

Oxidation of arylboronic acids: A transformation crucial for synthesizing various aromatic compounds.

Asymmetric alkylation of aldehydes: Enabling the stereoselective synthesis of chiral molecules.

In these applications, the this compound-Pt(II) complex has been identified as a particularly versatile catalyst, demonstrating broad applicability acs.org.

Beyond platinum, other transition metals complexed with this compound or related ligands also exhibit catalytic activity. For instance, ruthenium complexes with this compound co-ligands have been synthesized and studied for their electrochemical properties, suggesting potential in redox-driven catalysis researchgate.nettu-dortmund.de. Manganese(II) complexes of this compound have been investigated for their electrode reactions, revealing redox processes relevant to electrochemical catalysis capes.gov.br. While specific applications for complexes of palladium, nickel, copper, cobalt, and iridium with this compound are less detailed in the provided snippets, the general trend indicates their involvement in homogeneous catalysis, including areas like transfer hydrogenation and photomediated transformations, particularly with iridium complexes acs.orgchimia.chrsc.org.

The ability of this compound to stabilize metal centers in various oxidation states and to influence their electronic properties makes it a significant ligand for advancing homogeneous catalysis.

Data Tables

Table 1: Catalytic Applications of this compound-Pt(II) Complexes

| Reaction Type | Substrate Examples | General Catalyst Performance | Primary Quenching Mechanism |

| Cross-dehydrogenative coupling | Not specified | General catalyst | Oxidative acs.org |

| Oxidation of arylboronic acids | Not specified | General catalyst | Oxidative acs.org |

| Asymmetric alkylation of aldehydes | Not specified | General catalyst | Oxidative acs.org |

Table 2: Electrochemical Properties of this compound

| Species | Electrode Reaction | Potential (V vs. SCE) | Reversibility | Notes |

| This compound (sodium salt) | Oxidation | -0.878 | Reversible | One-electron oxidation wave capes.gov.br |

| This compound (sodium salt) | Reduction | -2.188 | Irreversible | Two-electron reduction wave capes.gov.br |

Table 3: General Catalytic Applications of Transition Metal Complexes with this compound Ligands (Examples)

| Metal | Ligand Type Involved | Catalytic Application Area | Reference(s) |

| Platinum | This compound | Photocatalysis (Cross-dehydrogenative coupling, oxidations, alkylations) | acs.org |

| Ruthenium | This compound | Electrochemical studies, potential catalysis | researchgate.nettu-dortmund.de |

| Manganese | This compound | Electrode reactions, electrochemical catalysis | capes.gov.br |

| Iridium | 8-Oxyquinolinate | Transfer hydrogenation, photomediated transformations | acs.org |

| Platinum | This compound | Hydrogen evolution catalysis (in complexes with Pt metals) | osti.gov |

Biological Activity and Pharmaceutical Research Applications of 8 Mercaptoquinoline

Bioactive Properties and Therapeutic Potential

The thiol (-SH) functional group in 8-mercaptoquinoline is highly reactive and exhibits a strong affinity for metal ions, especially soft transition metals, enabling it to act as an effective chelating agent vulcanchem.comcymitquimica.com. This property allows it to form stable complexes with various metals, which is crucial for its applications in analytical chemistry and biological studies chemimpex.com. Beyond its chemical reactivity, this compound possesses inherent bioactive properties, including antioxidant effects cymitquimica.comcymitquimica.com. Research has highlighted its potential in pharmaceutical applications due to these properties, with derivatives showing promise for the development of novel therapeutic agents vulcanchem.comchemimpex.comcymitquimica.com. Notably, organosilicon derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal effects researchgate.net.

Antimicrobial and Anticancer Effects

This compound has been investigated for its antimicrobial and anticancer activities. It exhibits antimicrobial properties against a range of bacteria and fungi, often by chelating essential metal ions required for microbial growth, thereby disrupting vital cellular processes and inhibiting pathogen proliferation vulcanchem.com. Studies have also evaluated the antimicrobial activity of metal complexes derived from 2-mercaptoquinoline against various bacterial and fungal strains researchgate.net.

In the realm of cancer research, this compound and its derivatives have shown potential due to their anticancer properties vulcanchem.comcymitquimica.comcymitquimica.com. Organosilicon derivatives have displayed anticancer activity researchgate.net, and metal complexes of Schiff bases derived from 2-mercaptoquinoline have been assessed for their cytotoxic effects on cancer cell lines, such as MCF-7 researchgate.net. Furthermore, this compound sulfide (B99878) derivatives have been reviewed for their anticancer potential researchgate.net.

Antileishmanial Activity of this compound Derivatives

The development of new therapeutic agents against Leishmania parasites, which cause leishmaniasis, is an active area of research. Derivatives of this compound, particularly those based on the 2-mercaptoquinoline scaffold, have emerged as promising antileishmanial agents researchgate.netresearchgate.net. Studies involving the synthesis and screening of these derivatives have demonstrated significant activity against Leishmania donovani researchgate.netresearchgate.net. For example, certain 2-mercaptoquinoline analogs exhibited potent antileishmanial activity, with reported IC50 values around 1.34 μg/mL against promastigotes researchgate.net. A specific derivative, compound 165A, showed IC50 values of 1.34 μM against L. donovani promastigotes and 1.70 μM against amastigotes researchgate.net. Other studies have also reported derivatives with activity in the low micromolar range against Leishmania infantum promastigotes mdpi.com.

Targeting Trypanothione (B104310) Reductase Enzyme

Trypanothione Reductase (TryR) is a critical enzyme for the redox homeostasis in Leishmania parasites and is recognized as a validated drug target for antileishmanial therapies researchgate.netmdpi.comresearchgate.netscielo.br. This compound derivatives have been explored for their inhibitory effects on TryR researchgate.net. These compounds can bind to the enzyme's active site or the NADPH-binding site, thereby disrupting the parasite's antioxidant defense system and interfering with trypanothione synthesis and reduction mdpi.com. Molecular docking studies have corroborated the inhibitory potential of these derivatives against TryR, linking their binding affinity to observed antileishmanial activity researchgate.net. The inhibition of TryR is a key strategy to compromise the parasite's survival mechanisms scielo.brbvsalud.org.

Molecular Docking Studies in Antileishmanial Research

Molecular docking studies are instrumental in identifying and optimizing potential antileishmanial compounds by simulating their interactions with parasitic targets, most notably Trypanothione Reductase (TryR) researchgate.netresearchgate.netclinmedjournals.orgscientiaplena.org.brjapsonline.com. Research has utilized docking to analyze the binding modes of various this compound derivatives and related molecules with TryR, revealing crucial interactions such as hydrophobic forces and hydrogen bonds within the enzyme's active site researchgate.netresearchgate.netclinmedjournals.orgscientiaplena.org.brjapsonline.com. These computational analyses aid in predicting inhibitory potential and guiding the rational design of more effective antileishmanial drugs by elucidating how structural modifications influence binding affinity and biological efficacy researchgate.netresearchgate.netclinmedjournals.orgscientiaplena.org.brjapsonline.com. For instance, docking studies indicated that aromatic substituents in imidazole (B134444) derivatives contribute to stabilizing hydrophobic interactions with the TryR enzyme matrix, reinforcing its role as a therapeutic target clinmedjournals.org.

Role in Metalloprotein Research

This compound's strong affinity for metal ions positions it as a valuable tool in the study of metalloproteins vulcanchem.comchemimpex.com. Its chelating properties facilitate the detection and analysis of metal ions and their complex interactions within biological systems vulcanchem.comchemimpex.com.

Development of Affinity-Based Probes (AfBPs) for Metalloproteins

A significant application of this compound lies in the creation of photoactivatable affinity-based probes (AfBPs) designed for profiling the metalloproteome vulcanchem.comtcd.ieproteomexchange.orgcitedrive.comnih.govrsc.org. A prominent example is the diazirine probe SMK-24, which incorporates the this compound motif as a metal chelator vulcanchem.comnih.govrsc.org. These probes are engineered to engage and covalently label metalloproteins, thereby facilitating their identification and study within complex biological environments vulcanchem.comproteomexchange.orgcitedrive.comnih.govrsc.org. SMK-24 has been successfully employed to profile zinc metalloproteins, including the 26S proteasome subunit Rpn11 vulcanchem.comproteomexchange.orgnih.govrsc.org, and to enrich components of the minichromosome maintenance (MCM) complex, a vital zinc metalloprotein assembly essential for DNA replication proteomexchange.orgnih.govrsc.org. The application of such probes has led to the discovery of novel, therapeutically significant protein targets and provided critical chemical tools for investigating metalloproteins that were previously challenging to access citedrive.comnih.govrsc.org. Treatment with SMK-24 has also been observed to induce cell cycle stalling in the G0/G1 phase, consistent with the inactivation of the DNA helicase complex vulcanchem.comnih.gov.

Engagement of Zinc Metalloproteins by this compound Chelators

This compound functions as an effective chelator, particularly for zinc (Zn(II)) ions, which are critical cofactors in numerous metalloproteins vulcanchem.comnih.govresearchgate.net. This chelating ability allows 8-MQ and its derivatives to engage with and modulate the function of zinc-dependent enzymes and proteins. For instance, this compound-based probes, such as the diazirine probe SMK-24, have been designed to target and profile metalloproteins within live cells nih.govresearchgate.netresearchgate.net. These probes leverage the strong zinc-binding affinity of the this compound motif to selectively capture and identify metalloproteins. Research has indicated that 8-MQ can interact with zinc-dependent metalloproteins like the 26S-proteasome subunit Rpn11, a component of the JAB1/MPN/Mov34 metalloenzyme (JAMM) family vulcanchem.comnih.govresearchgate.netrsc.orgnih.govrsc.org. The interaction with Rpn11 can inhibit its activity, leading to the accumulation of proteins and potentially inducing apoptosis vulcanchem.com. The binding constant for the Zn(SMK-24)₂ species has been reported as log k₂ = 15.2, highlighting the strong affinity of these derivatives for zinc nih.gov.

Identification of Minichromosome Maintenance Complex Components as Targets

A significant area of research has involved using this compound-based probes to identify novel protein targets within complex biological environments. Specifically, the diazirine probe SMK-24, incorporating the this compound moiety, has proven effective in enriching multiple components of the Minichromosome Maintenance (MCM) complex nih.govresearchgate.netresearchgate.netrsc.orgnih.govrsc.orgproteomexchange.org. The MCM complex is a vital zinc metalloprotein assembly that functions as a core component of the DNA helicase, essential for DNA replication nih.govresearchgate.netresearchgate.netrsc.orgnih.govrsc.org. Proteomic analysis following the application of SMK-24 has revealed the successful enrichment of several MCM components, including MCM6, MCM4, MCM7, and MCM2 nih.govresearchgate.net. This demonstrates the utility of 8-MQ derivatives in profiling and identifying key protein targets involved in fundamental cellular processes.

Table 1: Minichromosome Maintenance (MCM) Complex Components Identified as Targets by this compound-Based Probes

| Protein Component | Citation(s) |

| MCM6 | nih.govresearchgate.net |

| MCM4 | nih.govresearchgate.net |

| MCM7 | nih.govresearchgate.net |

| MCM2 | nih.gov |

Implications for DNA Replication and Cell Cycle Analysis

The identification of the MCM complex as a target for this compound probes has direct implications for understanding DNA replication and cell cycle progression. The MCM complex is indispensable for unwinding the DNA double helix at replication origins, a process that ensures accurate DNA replication once per cell cycle mdpi.com. Studies utilizing the this compound-based probe SMK-24 have shown that treatment of HEK293 cells can lead to a stalling of the cell cycle in the G0/G1 phase nih.govresearchgate.netrsc.orgnih.govrsc.org. This observation is consistent with the inactivation of the DNA helicase complex, underscoring the probe's ability to interfere with DNA replication machinery nih.govresearchgate.netrsc.orgnih.govrsc.org. Such findings highlight the potential of 8-MQ derivatives as tools for cell cycle analysis and for studying the intricate mechanisms of DNA replication.

Metal-Binding Mechanisms in Biological Systems

The fundamental mechanism by which this compound exerts its biological effects is through its robust metal-binding capabilities chemimpex.comnih.govgoogle.comnih.gov. The molecule possesses a strong affinity for various metal ions, including zinc, copper, lead, mercury, cobalt, nickel, and iron, forming stable coordination complexes vulcanchem.comchemimpex.comjocpr.comnih.gov. This chelating property allows 8-MQ to sequester metal ions or to bind directly to metalloproteins, thereby influencing their catalytic or structural roles in biological systems nih.govnih.gov. The formation of complexes with metal ions is central to its utility in analytical chemistry for metal detection and quantification, as well as in biological research for probing metalloprotein functions chemimpex.com.

Table 2: Metal Ions Complexed by this compound and its Derivatives

| Metal Ion | Associated Citation(s) |

| Zinc (Zn) | vulcanchem.comnih.govresearchgate.netresearchgate.netrsc.orgnih.govrsc.org |

| Cobalt (Co) | jocpr.comnih.gov |

| Nickel (Ni) | jocpr.comnih.gov |

| Copper (Cu) | chemimpex.comjocpr.comnih.gov |

| Iron (Fe) | nih.gov |

| Lead (Pb) | chemimpex.com |

| Mercury (Hg) | chemimpex.com |

Pharmaceutical Development Applications

The inherent metal-chelating properties and demonstrated biological activities of this compound and its derivatives make them attractive candidates for pharmaceutical development.

This compound serves as a valuable scaffold in drug discovery efforts, acting as a starting point or "lead compound" for the development of new therapeutic agents wikipedia.orgjetir.orgupmbiomedicals.comhama-univ.edu.sy. Its derivatives have exhibited a range of bioactivities, including antimicrobial and anticancer properties, making them subjects of interest for medicinal chemistry vulcanchem.comresearchgate.net. The process of drug discovery often involves identifying a "hit" compound with initial biological activity and then optimizing its structure to improve potency, selectivity, and pharmacokinetic profiles, thereby transforming it into a "lead compound" wikipedia.orgupmbiomedicals.comhama-univ.edu.sy. The established bioactivity of 8-MQ derivatives positions them well for such optimization processes.

Metal ions play crucial roles in biological processes, and imbalances in metal homeostasis are implicated in the pathogenesis of various diseases, particularly neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease nih.govnih.govresearchgate.net. This compound's ability to chelate metal ions offers a potential mechanism for restoring metal balance and has led to its exploration in the development of therapeutic agents for metal-related diseases chemimpex.comnih.govnih.gov. By modulating the availability or distribution of metal ions, 8-MQ derivatives may offer novel therapeutic strategies for conditions characterized by aberrant metal metabolism.

Analytical Chemistry Applications of 8 Mercaptoquinoline

Reagent for Metal Ion Detection and Quantification

8-Mercaptoquinoline serves as a highly effective reagent for identifying and measuring the concentration of metal ions in solution. Its metal complexes often exhibit distinct spectral properties, which can be leveraged for spectrophotometric and fluorimetric analyses vulcanchem.com.

The compound's ability to form stable complexes with heavy metal ions such as copper, lead, and mercury makes it particularly useful for their detection and quantification chemimpex.com. Research has focused on its application in determining metal ion concentrations in various matrices, contributing to accurate analytical measurements vulcanchem.com. Its strong binding to zinc, with a binding constant of log k₂ = 15.2, highlights its efficacy with specific metal ions vulcanchem.com.

The chelating capacity of this compound extends to environmental monitoring, where it can be employed to detect and quantify heavy metals in environmental samples chemimpex.com. Its use in solvent extraction studies for metal separation also contributes to environmental remediation efforts by enabling the isolation of specific metal contaminants chemimpex.comakjournals.com.

This compound's strong metal-binding properties can significantly enhance the sensitivity of analytical methods chemimpex.com. By forming stable, often colored or fluorescent, complexes, it allows for the detection of metal ions at lower concentrations than might otherwise be possible. For instance, it is used as an extraction-spectrophotometric and fluorimetric reagent for soft metals, enabling sensitive analytical techniques vulcanchem.com.

Solvent Extraction Studies for Metal Separation

Solvent extraction is a key application where this compound excels in separating metal ions. Its ability to form neutral, often hydrophobic, metal chelates allows for their efficient transfer from an aqueous phase to an organic solvent vulcanchem.comasianpubs.orgpageplace.de.

Systematic studies have investigated the solvent extraction of cobalt(II) using this compound. These investigations have determined equilibrium distribution coefficients as a function of pH and reagent concentration, revealing that cobalt(II) forms a diadduct (a complex with two molecules of the reagent) akjournals.com. The extraction of cobalt(II) with this compound is efficient within a specific pH range, typically between 5 and 7 akjournals.com.

Table 1: Cobalt(II) Extraction Efficiency with this compound

| Parameter | Value | Notes |

| Metal Ion | Cobalt(II) | |

| Reagent | This compound | |

| Extraction pH Range | 5-7 | Optimal range for efficient extraction |

| Complex Formed | Diadduct (1:2 metal:reagent ratio) | Two molecules of this compound coordinate with Co(II) |

| Solvent Used | Chloroform (B151607) | Common organic solvent for extraction |

| Enhancement by Pyridine (B92270) Bases | Observed (Synergistic effect) | Pyridine and its derivatives can increase extraction efficiency |

The extraction efficiency of metal chelates formed with this compound can be significantly enhanced by the presence of pyridine derivatives. This phenomenon, known as synergism, occurs when the addition of a second ligand (in this case, a pyridine derivative) to the organic phase improves the extraction of the metal complex akjournals.comniscpr.res.in. Studies have evaluated the adduct formation constants of these 1:2 (chelate to nitrogen base) adductions, highlighting the role of steric factors in influencing extraction efficiency akjournals.com. For example, pyridine and its methyl derivatives have been shown to enhance the extraction of cobalt(II) into chloroform when used in conjunction with this compound akjournals.com.

Table 2: Influence of Pyridine Derivatives on Metal Extraction

| Metal Ion | Primary Extractant | Synergistic Agent | Observed Effect | Reference |

| Cobalt(II) | This compound | Pyridine derivatives | Enhanced extraction efficiency | akjournals.com |

| Indium(III) | This compound | Pyridine derivatives | Synergic enhancement in extraction | niscpr.res.in |

Compound List

this compound

Cobalt(II)

Pyridine

Indium(III)

Development of Sensors Based on this compound

The inherent ability of this compound to form stable chelates with metal ions is central to its utility in sensor design. These chelates often exhibit distinct optical or electrochemical properties that can be transduced into a measurable signal, allowing for the detection and quantification of specific metal ions cymitquimica.comchemimpex.comresearchgate.netrsc.orgnih.govacs.orgacs.org. Research has focused on leveraging these chelating properties to create sensitive and selective sensors for various analytes, particularly heavy metal ions.

Chelate-Based Sensors for Metal Ions

This compound acts as a bidentate ligand, forming complexes with metal ions through its nitrogen and sulfur atoms cymitquimica.comresearchgate.netacs.org. The stability and specific coordination geometries of these metal chelates are key to their application in sensing. Studies have reported the preparation and characterization of divalent metal chelates of this compound with ions such as copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), zinc (Zn²⁺), lead (Pb²⁺), iron (Fe²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) researchgate.net. The formation of these complexes can lead to changes in absorbance, fluorescence, or electrochemical signals, which are exploited in various sensor platforms.

Spectrophotometric and Colorimetric Probes

The development of spectrophotometric and colorimetric probes utilizing this compound derivatives has shown significant promise for metal ion detection. For instance, a novel near-infrared, spectrophotometric, and colorimetric probe based on a phthalocyanine-containing mercaptoquinoline unit (MQZnPc) has been designed for the discriminative and highly sensitive detection of Ag⁺, Cu²⁺, and Hg²⁺ ions orcid.orgresearchgate.net. This probe exhibits a colorimetric response that can be observed visually or analyzed using smartphone applications researchgate.net.

The performance of this phthalocyanine-mercaptoquinoline probe highlights its potential:

| Metal Ion | Detection Method | Limit of Detection (LOD) | Response Time (seconds) |

| Ag⁺ | UV-Vis | 160 ppb | 150 |

| Ag⁺ | Fluorescence | 15 ppb | 300 |

| Cu²⁺ | UV-Vis | 148 ppb | 90 |

| Cu²⁺ | Fluorescence | 37 ppb | 240 |

| Hg²⁺ | UV-Vis | 276 ppb | 90 |

| Hg²⁺ | Fluorescence | 467 ppb | 90 |

Data adapted from researchgate.net.

Electrochemical Sensors and Biosensors

This compound can readily form self-assembled monolayers (SAMs) on gold electrode surfaces researchgate.netdergipark.org.tracs.org. These SAMs can serve as a platform for electrochemical sensing, offering enhanced stability and specific catalytic properties researchgate.net. Research has demonstrated that this compound SAMs on polycrystalline gold electrodes can selectively catalyze the reduction of certain metal ions while blocking others researchgate.net. For example, these modified electrodes have been shown to selectively catalyze the reduction of Ga³⁺, In³⁺, and Cr⁶⁺ researchgate.net.

Electrochemical techniques, such as voltammetry, are employed to detect metal ions using 8-MQ modified electrodes. These approaches offer advantages like high sensitivity and the potential for miniaturization, leading to portable electrochemical sensors teagasc.iemdpi.comrsc.org. The integration of this compound into electrode modifications contributes to the development of sensitive detection systems for analytes like silver ions teagasc.iemdpi.com. Furthermore, this compound motifs are also being explored in the context of biosensors for profiling metalloproteins rsc.orgnih.gov.

Selectivity in Metal Ion Detection (e.g., Ag⁺, Cu²⁺, Hg²⁺)

A critical aspect of sensor development is achieving selectivity, ensuring that the sensor responds primarily to the target analyte with minimal interference from other ions. This compound-based sensors demonstrate notable selectivity for specific metal ions, particularly Ag⁺, Cu²⁺, and Hg²⁺ orcid.orgresearchgate.netrsc.org.

The phthalocyanine-mercaptoquinoline probe mentioned earlier exhibits selectivity for Ag⁺, Cu²⁺, and Hg²⁺ among various tested ions, with interference being mitigated by the use of masking agents such as ethylenediaminetetraacetic acid (EDTA), potassium iodide (KI), and sodium chloride (NaCl) orcid.orgresearchgate.net.

The selective electrocatalysis observed with this compound SAMs on gold electrodes also highlights its potential for differential metal ion detection:

| Ion Catalyzed/Blocked | Type of Interaction | Reference |

| Ga³⁺, In³⁺, Cr⁶⁺ | Catalysis | researchgate.net |

| Other ions | Blocked | researchgate.net |

Note: The specific ions blocked were not explicitly listed in the provided snippet for researchgate.net, but the text indicates selective catalysis and blocking.

The ability to form stable chelates with certain metal ions over others, coupled with the strategic use of masking agents, allows for the precise detection of target ions like Ag⁺, Cu²⁺, and Hg²⁺ in complex matrices researchgate.netacs.org.

List of Compound Names:

this compound (8-MQ)

Quinoline-8-thiol

Thiooxine

Theoretical and Computational Studies of 8 Mercaptoquinoline

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 8-mercaptoquinoline. These investigations provide detailed insights into its electronic distribution, bonding, and dynamic molecular processes.

Studies on Intramolecular Hydrogen Bonding Interactions

Research into this compound has extensively explored its intramolecular hydrogen bonding (IHB) interactions acs.orgnih.govikcest.orgacs.org. These studies typically focus on the interaction between the quinoline (B57606) nitrogen atom and the hydrogen atom of the thiol group. Computational analyses, including Natural Bond Orbital (NBO) analysis, have been used to characterize the strength and nature of these IHB interactions in both gaseous and solution phases acs.orgnih.govacs.org. The rotation of the S-H bond has been identified as a key factor influencing the formation and stability of these hydrogen bonds acs.orgnih.govacs.org. In certain derivatives, such as fluorosilanes, intramolecular N→Si interactions have been shown to promote the formation of secondary intramolecular F⋯H hydrogen bonds researchgate.netopenalex.org. Additionally, an N-H⋯N type intramolecular hydrogen bond has been observed in a derivative of this compound nih.gov.

Tautomerism and Proton Transfer Reactions

The tautomeric equilibrium and proton transfer reactions of this compound have been a significant focus of computational studies acs.orgnih.govacs.orgsciencegate.appdbcls.jp. Investigations have examined both single-proton transfer and, notably, double-proton transfer events, often in the context of complexes involving water molecules acs.orgnih.govacs.org. Various DFT functionals and basis sets have been employed to model these processes, including the calculation of reaction pathways and energy barriers. Studies have indicated that water-assisted tautomerization can be thermodynamically more favorable, albeit kinetically slower, than single-proton transfer acs.orgnih.govacs.org. Furthermore, the tautomerization energies and barrier heights are reported to decrease with increasing solvent dielectric constant, suggesting enhanced tautomerization in more polar environments acs.orgnih.govacs.org. Comparisons with related systems, such as 8-hydroxyquinoline (B1678124), provide valuable context for understanding these tautomeric phenomena researchgate.net.

Conformational Equilibria and Rotational Barriers

Computational analyses have also been dedicated to understanding the conformational landscape of this compound, including the identification of conformational equilibria and the determination of rotational barriers acs.orgnih.govacs.org. The rotation around the S-H bond, which is critical for the formation of intramolecular hydrogen bonds, has been a specific area of interest acs.orgnih.govacs.org. These studies involve comparing the energies of different rotamers to pinpoint the most stable molecular conformations. For instance, calculations have shown that a particular conformer, designated as 'II', is the most stable in the gaseous phase, with other tautomeric forms exhibiting significantly lower stability acs.orgnih.gov. The influence of the surrounding solvent on these conformational preferences and rotational barriers has also been a key aspect of these investigations acs.orgnih.govacs.org. General methodologies for conformational analysis, often utilizing molecular mechanics or DFT calculations, are applied to map the potential energy surface of the molecule ucsb.edufrontiersin.org.

Solvent Effects on Molecular Properties

The impact of the solvent environment on the molecular properties of this compound, including hydrogen-bond energies, conformational equilibria, rotational barriers, and tautomerism, has been systematically investigated using computational models acs.orgnih.govacs.org. Techniques such as the Onsager and Polarizable Continuum Model (PCM) reaction field methods are commonly employed to simulate these solvent effects acs.orgnih.govacs.org. These studies consistently demonstrate that solvent polarity plays a crucial role in influencing the stability of different molecular forms and the kinetics of proton transfer reactions, often leading to stability orders that differ from those observed in the gas phase acs.orgnih.govacs.org. For example, an increase in the dielectric constant of polar solvents tends to reduce tautomerization energies and barrier heights acs.orgnih.govacs.org. Quantitative models have also been developed to correlate solvent effects with hydrogen-bonding phenomena in related chemical systems acs.org.

Electronic Structure and Spectroscopic Properties Calculations

Computational methods are indispensable for characterizing the electronic structure of this compound and predicting its spectroscopic properties, particularly its ultraviolet-visible (UV-Vis) absorption spectra.

UV Spectra Calculations for this compound and Derivatives

The UV-Vis absorption spectra of this compound and its various derivatives have been a subject of detailed computational study, often employing Time-Dependent Density Functional Theory (TD-DFT) researchgate.netmdpi.comworldscientific.comresearchgate.netgaussian.com. These calculations are vital for assigning experimental absorption bands to specific electronic transitions, such as singlet-singlet and singlet-triplet transitions researchgate.net. Studies have explored how structural modifications, including derivatization with organosilicon moieties or complexation with metal ions, influence these spectral characteristics researchgate.networldscientific.comchemicalpapers.comkyoto-u.ac.jp. For instance, calculations performed on organosilicon derivatives in both gas phase and solvent environments (e.g., acetonitrile) have been used to interpret experimental observations researchgate.net. The effect of solvent polarity on UV absorption properties, potentially linked to aggregation phenomena, has also been investigated mdpi.com. Specific absorption bands have been reported for certain complexes; for example, a complex of 8-((trimethoxysilyl)methylthio)quinoline with ZnCl2 in acetonitrile (B52724) exhibited bands at 335.6 nm, 318.5 nm, 310.6 nm, and 237.5 nm researchgate.net. Furthermore, computational studies have determined molar extinction coefficients (ε) for metal complexes, with values reported for gallium (ε = 8400) and indium (ε = 1100) thiooxinates, and approximately 4000 for thallium thiooxinate osti.gov. The electronic structure, including frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) surfaces, is frequently calculated to elucidate these spectral properties worldscientific.comresearchgate.netoup.com.

Data Tables

| Tautomer/Conformer | Relative Stability (kcal/mol) |

| II (Most Stable) | 0 |

| III | 8-12 |

Note: Stability values are relative to conformer II in the gaseous phase, as reported in acs.orgnih.gov.

| Complex/Derivative | Absorption Maxima (nm) | Assignment |

| 8-((trimethoxysilyl)methylthio)quinoline⋅ZnCl2 (MeCN) | 335.6 | Spin-forbidden singlet-triplet transition |

| 318.5 | Spin-allowed singlet-singlet transition | |

| 310.6 | Spin-allowed singlet-singlet transition | |

| 237.5 | Spin-allowed singlet-singlet transition |

Note: Absorption bands are for the complex in acetonitrile (MeCN) researchgate.net.

| Metal Thiooxinate Complex | Molar Extinction Coefficient (ε) |

| Gallium | 8400 |

| Indium | 1100 |

| Thallium | ~4000 |

Note: Molar extinction coefficients are measured at absorbance maxima in organic solvents osti.gov.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of computational chemistry for predicting molecular reactivity and electronic properties. The HOMO-LUMO energy gap is a critical parameter, often correlated with a molecule's stability, ionization potential, electron affinity, and its propensity for charge transfer interactions ajchem-a.comscirp.orgsemanticscholar.org. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron donation or acceptance, which is vital for understanding chemical transformations, including those in photocatalysis and biological interactions.